An In-depth Technical Guide to (Z)-4-Heptenal: Chemical Structure, Properties, Synthesis, and Analysis
An In-depth Technical Guide to (Z)-4-Heptenal: Chemical Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Heptenal, also known as cis-4-Heptenal, is an unsaturated aliphatic aldehyde. It is a volatile organic compound and a notable flavor and fragrance component found in a variety of natural sources, including dairy products, seafood, and some fruits and vegetables.[1] Its characteristic green, fatty, and grassy aroma makes it a valuable ingredient in the food and perfume industries.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-4-Heptenal, detailed experimental protocols for its synthesis and characterization, and a workflow for its analysis in complex matrices.
Chemical Structure and Identification
(Z)-4-Heptenal is a seven-carbon aldehyde with a cis-configured double bond between the fourth and fifth carbon atoms.
Table 1: Chemical Identification of (Z)-4-Heptenal
| Identifier | Value |
| IUPAC Name | (Z)-hept-4-enal[3] |
| Synonyms | cis-4-Heptenal, (4Z)-4-Heptenal, cis-4-Hepten-1-al[4] |
| CAS Number | 6728-31-0[4] |
| Molecular Formula | C₇H₁₂O[3] |
| Molecular Weight | 112.17 g/mol [3] |
| SMILES | CC/C=C\CCC=O[5] |
| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-[5] |
| InChIKey | VVGOCOMZRGWHPI-ARJAWSKDSA-N[5] |
Physicochemical Properties
The physical and chemical properties of (Z)-4-Heptenal are summarized in the table below.
Table 2: Physicochemical Properties of (Z)-4-Heptenal
| Property | Value | Reference |
| Appearance | Colorless to pale yellow oily liquid | [2] |
| Odor | Green, fatty, fresh-cut grass | [2] |
| Density | 0.847 g/mL at 25 °C | [1] |
| Boiling Point | 60 °C at 30 mmHg | [2] |
| Refractive Index | 1.434 at 20 °C | [1] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [6] |
| Solubility | Insoluble in water; soluble in alcohol |
Synthesis of (Z)-4-Heptenal
The synthesis of (Z)-4-Heptenal can be achieved through a two-step process involving the oxidation of a primary alcohol to an aldehyde, followed by a Z-selective Wittig reaction. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of (Z)-4-Heptenal
Step 1: Oxidation of (Z)-4-Hepten-1-ol to (Z)-4-Heptenal
This step utilizes a mild oxidizing agent, such as Pyridinium Chlorochromate (PCC), to selectively oxidize the primary alcohol to an aldehyde without affecting the double bond.
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Materials:
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(Z)-4-Hepten-1-ol
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Pyridinium Chlorochromate (PCC)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Sodium Sulfate
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Diethyl Ether
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Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
-
-
Procedure:
-
In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous DCM.
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To the stirred suspension, add a solution of (Z)-4-Hepten-1-ol (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
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Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Wash the silica gel pad with additional diethyl ether.
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Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (Z)-4-Heptenal.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure (Z)-4-Heptenal.
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Step 2: Z-Selective Wittig Reaction (Alternative Synthesis Route)
This method constructs the carbon skeleton and the double bond in a single step with high stereoselectivity for the Z-isomer when using an unstabilized ylide.
-
Materials:
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Propyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
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Saturated aqueous NH₄Cl solution
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Diethyl ether
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Anhydrous Magnesium Sulfate
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Schlenk flask, syringes, magnetic stirrer, and standard glassware for extraction and chromatography.
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add propyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous THF.
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Cool the suspension to 0 °C in an ice-water bath.
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Slowly add n-BuLi (1.05 equivalents) dropwise to the suspension. A deep red or orange color will develop, indicating the formation of the ylide. Stir the mixture at this temperature for 1 hour.
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In a separate flame-dried flask, dissolve butyraldehyde (1.0 equivalent) in anhydrous THF.
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Slowly add the solution of butyraldehyde to the ylide solution at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
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Extract the mixture with diethyl ether.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to isolate (Z)-4-Heptenal.
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Synthesis Workflow Diagram
Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of (Z)-4-Heptenal are performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Data for (Z)-4-Heptenal in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) |
| 1 (-CHO) | ~9.76 | ~202.5 | t, J ≈ 1.8 Hz |
| 2 (-CH₂-) | ~2.45 | ~43.8 | dt, J ≈ 7.4, 1.8 Hz |
| 3 (-CH₂-) | ~2.30 | ~21.5 | q, J ≈ 7.4 Hz |
| 4 (=CH-) | ~5.35 | ~123.0 | m |
| 5 (=CH-) | ~5.45 | ~132.0 | m |
| 6 (-CH₂-) | ~2.05 | ~20.6 | p, J ≈ 7.5 Hz |
| 7 (-CH₃) | ~0.95 | ~14.2 | t, J ≈ 7.5 Hz |
Note: These are predicted values based on known chemical shifts for similar structures. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum of (Z)-4-Heptenal is expected to show characteristic absorption bands for the aldehyde and alkene functional groups.
Table 4: Expected IR Absorption Bands for (Z)-4-Heptenal
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2960-2850 | C-H (alkane) | Stretching |
| ~2830 and ~2720 | C-H (aldehyde) | Stretching |
| ~1730 | C=O (aldehyde) | Stretching[3] |
| ~1655 | C=C (cis-alkene) | Stretching |
| ~720 | =C-H (cis-alkene) | Out-of-plane bending |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (Z)-4-Heptenal results in a molecular ion peak and characteristic fragment ions.
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Molecular Ion (M⁺): m/z = 112
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Key Fragment Ions:
Analytical Workflow for (Z)-4-Heptenal in a Complex Matrix
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds like (Z)-4-Heptenal in complex matrices such as food products.
Experimental Protocol: GC-MS Analysis of (Z)-4-Heptenal in Milk
-
Materials and Equipment:
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Milk sample
-
(Z)-4-Heptenal standard
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Internal standard (e.g., cis-4-Heptenal-D2 or a suitable odd-chain aldehyde)
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Anhydrous sodium sulfate
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Dichloromethane (DCM) or other suitable extraction solvent
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Headspace vials
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Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)
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Gas Chromatograph with a mass selective detector (GC-MS)
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Capillary column (e.g., DB-WAX or equivalent polar column)
-
-
Procedure:
-
Sample Preparation:
-
Pipette a known volume of milk (e.g., 5 mL) into a headspace vial.
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Add a known amount of the internal standard.
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For calibration, spike blank milk samples with known concentrations of (Z)-4-Heptenal standard.
-
-
Extraction:
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Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 35-350.
-
-
Data Analysis:
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Identify (Z)-4-Heptenal by its retention time and mass spectrum, comparing it to the standard.
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Quantify the concentration of (Z)-4-Heptenal by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Analytical Workflow Diagram
Safety and Handling
(Z)-4-Heptenal is a flammable liquid and may be harmful if swallowed or in contact with skin.[5] It may also cause an allergic skin reaction.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of (Z)-4-Heptenal. The information and protocols presented herein are intended to be a valuable resource for researchers and scientists working with this compound in various fields, from flavor and fragrance chemistry to analytical science. The provided methodologies offer a solid foundation for the synthesis and characterization of (Z)-4-Heptenal, enabling further research and application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Heptenal, (Z)- [webbook.nist.gov]
- 5. 4-Heptenal, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-4-Heptenal = 98 , stabilized, FCC, FG 6728-31-0 [sigmaaldrich.com]
